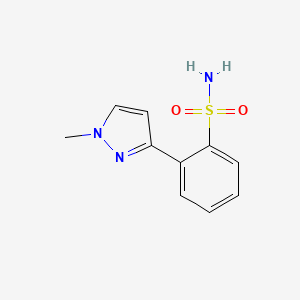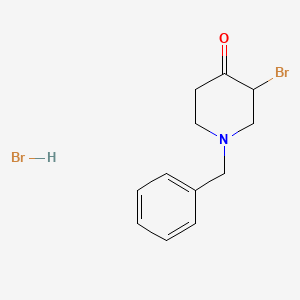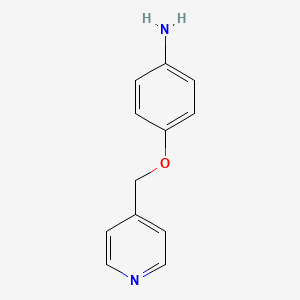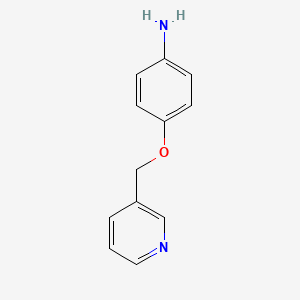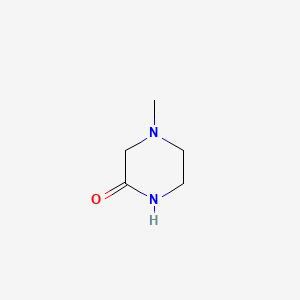
1-氧代异吲哚-5-羧酸
概述
描述
1-Oxoisoindoline-5-carboxylic acid is a heterocyclic compound that belongs to the class of isoindoline derivatives This compound is characterized by a fused ring system consisting of a benzene ring and a nitrogen-containing five-membered ring
科学研究应用
1-Oxoisoindoline-5-carboxylic acid has found applications in various scientific research areas:
作用机制
Target of Action
Similar compounds, such as oxoisoindoline derivatives, have been reported to inhibit acetylcholinesterase , which plays a crucial role in nerve signal transmission by breaking down acetylcholine, a neurotransmitter.
Mode of Action
It’s synthesized through a reaction involving 2-formylbenzoic acid, an amine, and an isocyanide .
Biochemical Pathways
Similar compounds have been reported to affect the cholinergic system by inhibiting acetylcholinesterase , which could potentially impact various downstream effects related to nerve signal transmission.
Result of Action
Similar compounds have shown potential anticancer properties and improved cellular permeability when used in a nano-emulgel strategy .
Action Environment
Similar compounds have been reported to show increased potency against certain cancer cell lines when delivered using a nano-emulgel strategy , suggesting that the delivery method could potentially influence the compound’s action.
生化分析
Biochemical Properties
1-Oxoisoindoline-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with carboxylesterases, which are enzymes that hydrolyze ester bonds . These interactions are essential for the compound’s role in metabolic processes. Additionally, 1-Oxoisoindoline-5-carboxylic acid has been found to possess antioxidant properties, which are significant in protecting cells from oxidative stress . The compound’s ability to scavenge free radicals and inhibit lipid peroxidation highlights its importance in maintaining cellular health.
Cellular Effects
1-Oxoisoindoline-5-carboxylic acid influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s antioxidant properties help mitigate oxidative damage in cells, thereby protecting cellular components such as lipids, proteins, and nucleic acids . This protective effect is crucial in preventing chronic diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders. Furthermore, 1-Oxoisoindoline-5-carboxylic acid has been shown to modulate the activity of certain enzymes involved in cellular metabolism, thereby influencing metabolic pathways and energy production .
Molecular Mechanism
The molecular mechanism of 1-Oxoisoindoline-5-carboxylic acid involves its interactions with various biomolecules. The compound binds to carboxylesterases, leading to the hydrolysis of ester bonds and the release of free acids . This interaction is essential for the compound’s role in metabolic processes. Additionally, 1-Oxoisoindoline-5-carboxylic acid has been found to inhibit the activity of certain enzymes, thereby modulating biochemical pathways and cellular functions . The compound’s ability to scavenge free radicals and inhibit lipid peroxidation further highlights its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Oxoisoindoline-5-carboxylic acid have been studied over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1-Oxoisoindoline-5-carboxylic acid remains stable under specific conditions, allowing for prolonged exposure in in vitro and in vivo experiments Long-term studies have demonstrated that the compound’s antioxidant properties persist over time, providing sustained protection against oxidative stress .
Dosage Effects in Animal Models
The effects of 1-Oxoisoindoline-5-carboxylic acid vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound exhibit beneficial effects, such as antioxidant activity and protection against oxidative damage . High doses may lead to toxic or adverse effects, including cellular toxicity and disruption of metabolic pathways . It is essential to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing any potential side effects.
Metabolic Pathways
1-Oxoisoindoline-5-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes such as carboxylesterases, which play a crucial role in the hydrolysis of ester bonds . This interaction is essential for the compound’s metabolism and its subsequent effects on cellular function. Additionally, 1-Oxoisoindoline-5-carboxylic acid has been found to influence metabolic flux and metabolite levels, thereby modulating energy production and cellular metabolism . Understanding the compound’s involvement in metabolic pathways is crucial for elucidating its biochemical properties and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 1-Oxoisoindoline-5-carboxylic acid within cells and tissues are essential for its biological activity. The compound is transported across cellular membranes through specific transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, where it exerts its biochemical effects. Understanding the transport and distribution mechanisms of 1-Oxoisoindoline-5-carboxylic acid is crucial for optimizing its therapeutic potential and minimizing any potential side effects.
Subcellular Localization
1-Oxoisoindoline-5-carboxylic acid exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various biomolecules and enzymes . Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments or organelles. Understanding the subcellular localization of 1-Oxoisoindoline-5-carboxylic acid is crucial for elucidating its molecular mechanism of action and optimizing its therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: 1-Oxoisoindoline-5-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 1-oxoisoindoline-5-carbonitrile with sulfuric acid and acetic acid in water at elevated temperatures . Another method includes the Ugi reaction, which involves the condensation of 2-formylbenzoic acids, amines, and isocyanides .
Industrial Production Methods: While specific industrial production methods for 1-oxoisoindoline-5-carboxylic acid are not extensively documented, the scalability of the synthetic routes mentioned above suggests their potential adaptation for large-scale production. The Ugi reaction, in particular, is known for its efficiency and versatility, making it a suitable candidate for industrial applications.
化学反应分析
Types of Reactions: 1-Oxoisoindoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxoisoindoline derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as isoindoline derivatives.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include Oxone and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides, alcohols, and amines are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Oxoisoindoline derivatives.
Reduction: Isoindoline derivatives.
Substitution: Esters, amides, and other functionalized derivatives.
相似化合物的比较
3-Oxoisoindoline-5-carboxamides: These compounds share a similar core structure and have been studied for their antioxidant properties.
Indole Derivatives: Indole-based compounds exhibit a wide range of biological activities and are structurally related to isoindoline derivatives.
Uniqueness: 1-Oxoisoindoline-5-carboxylic acid stands out due to its specific structural features and the versatility of its chemical reactions. Its ability to undergo various transformations and form diverse derivatives makes it a valuable compound in both research and industrial applications.
属性
IUPAC Name |
1-oxo-2,3-dihydroisoindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-8-7-2-1-5(9(12)13)3-6(7)4-10-8/h1-3H,4H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKKGIPWCIURHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C(=O)O)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00511444 | |
| Record name | 1-Oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00511444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23386-40-5 | |
| Record name | 1-Oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00511444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Methyl-benzo[B]thiophene-2-carboxylic acid methyl ester](/img/structure/B1314255.png)

